Cycloxydim-3-hydroxy-sulfone-glutaric acid

Catalog No.
S13948888
CAS No.
M.F
C10H16O7S
M. Wt
280.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloxydim-3-hydroxy-sulfone-glutaric acid

Product Name

Cycloxydim-3-hydroxy-sulfone-glutaric acid

IUPAC Name

3-(1,1-dioxothian-3-yl)-3-hydroxypentanedioic acid

Molecular Formula

C10H16O7S

Molecular Weight

280.30 g/mol

InChI

InChI=1S/C10H16O7S/c11-8(12)4-10(15,5-9(13)14)7-2-1-3-18(16,17)6-7/h7,15H,1-6H2,(H,11,12)(H,13,14)

InChI Key

PVMXEMADFFDQHF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)C(CC(=O)O)(CC(=O)O)O

Cycloxydim-3-hydroxy-sulfone-glutaric acid is a chemical compound classified within the cyclohexene oxime family. It is primarily recognized for its role as a post-emergence herbicide, specifically targeting sensitive weed species by inhibiting the enzyme acetylcoenzyme A carboxylase (ACCase) in their chloroplasts. This inhibition disrupts the de novo biosynthesis of fatty acids, which is essential for plant growth and development. The molecular formula of Cycloxydim-3-hydroxy-sulfone-glutaric acid is C10H16O7SC_{10}H_{16}O_7S, and it is characterized by its unique structural features, including a sulfone group and a hydroxyl group attached to a glutaric acid moiety .

The primary chemical reaction involving Cycloxydim-3-hydroxy-sulfone-glutaric acid is its interaction with acetylcoenzyme A carboxylase. This reaction leads to the inhibition of fatty acid synthesis in plants, which is critical for their survival. Additionally, Cycloxydim can undergo metabolic transformations in biological systems, resulting in various metabolites such as sulfoxides and sulfones, which may exhibit different biological activities and toxicological profiles .

Cycloxydim-3-hydroxy-sulfone-glutaric acid exhibits significant herbicidal activity against a range of grass weeds. Its mechanism of action involves the selective inhibition of ACCase, which is vital for fatty acid biosynthesis in plants. This selectivity allows for effective weed control while minimizing harm to broadleaf crops. Furthermore, studies have indicated that Cycloxydim can be absorbed and translocated within plant tissues, enhancing its efficacy as a systemic herbicide .

The synthesis of Cycloxydim-3-hydroxy-sulfone-glutaric acid typically involves several steps:

  • Formation of the cyclohexene oxime backbone: This can be achieved through reactions involving cyclohexanone derivatives.
  • Introduction of the sulfone group: Sulfonation reactions can introduce the sulfone functionality into the compound.
  • Hydroxylation: The addition of hydroxyl groups may be performed using various hydroxylating agents.
  • Formation of glutaric acid moiety: The glutaric acid part can be synthesized through carboxylation reactions or by using appropriate acylating agents.

Each step requires careful control of reaction conditions to ensure high yields and purity of the final product .

Cycloxydim-3-hydroxy-sulfone-glutaric acid is primarily used as an herbicide in agricultural practices. Its effectiveness against specific weed species makes it valuable in crop management, particularly in fields growing soybeans and sugar beets. Additionally, it serves as a reference standard in analytical laboratories for food safety testing and pesticide residue analysis .

Interaction studies have demonstrated that Cycloxydim-3-hydroxy-sulfone-glutaric acid interacts with various biological systems, influencing both plant metabolism and potential non-target organisms. Research indicates that while it effectively controls target weeds, its metabolites may pose risks to certain beneficial insects and soil microorganisms. Understanding these interactions is crucial for developing integrated pest management strategies that minimize ecological impact while maximizing agricultural productivity .

Cycloxydim-3-hydroxy-sulfone-glutaric acid shares similarities with several other herbicides in terms of structure and mechanism of action. Here are some comparable compounds:

Compound NameMechanism of ActionUnique Features
Fluazifop-P-butylACCase inhibitorSelective for grass weeds
Quizalofop-P-tefurylACCase inhibitorSystemic action with rapid uptake
ClethodimACCase inhibitorBroad-spectrum activity against grass weeds
SetoxidimACCase inhibitorEffective in post-emergence applications

Uniqueness: Cycloxydim-3-hydroxy-sulfone-glutaric acid is distinguished by its specific chemical structure incorporating both hydroxyl and sulfone groups, enhancing its solubility and stability compared to other similar compounds. Its selective action against certain weed species while being less harmful to crops makes it particularly valuable in integrated pest management strategies .

XLogP3

-1.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

280.06167402 g/mol

Monoisotopic Mass

280.06167402 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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